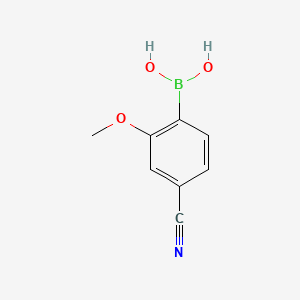

(4-Cyano-2-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-cyano-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUBWDNQHCIXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681548 | |

| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-67-1 | |

| Record name | B-(4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyano-2-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a nitrile group, and a methoxy-substituted phenyl ring, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BNO₃ | [1] |

| Molecular Weight | 176.97 g/mol | [3] |

| CAS Number | 1256345-67-1 | [1] |

| Appearance | Solid | [1] |

| Purity | 95% to ≥98% | [1][2] |

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for this compound is not explicitly published in peer-reviewed journals, its preparation is alluded to in the patent literature concerning the synthesis of Finerenone.[4][5][6][7] The general approach to synthesizing aryl boronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis.

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Experimental Considerations for Synthesis and Purification:

-

Starting Material: A suitable starting material would be an aryl halide, such as 4-bromo-3-methoxybenzonitrile.

-

Organometallic Intermediate: Formation of a Grignard reagent or an organolithium species is a key step. This typically requires anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the boronate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed, usually with an aqueous acid, to yield the final boronic acid.

-

Purification: Purification can be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The patent literature suggests that related phenylboronic acids can be isolated by extraction and crystallization.[8]

Spectroscopic Characterization

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. However, based on the structure and data from analogous compounds, the expected spectral features can be predicted.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.0 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The acidic protons of the boronic acid group are often broad and may not be observed or could be exchanged with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate between 110-160 ppm. The nitrile carbon would be expected around 115-120 ppm. The methoxy carbon would appear around 55-60 ppm. The carbon attached to the boron atom would be in the range of 130-140 ppm. |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10][11][12] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

General Suzuki-Miyaura Coupling Workflow

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol and should be optimized for specific substrates.

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of toluene and water).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Biological Significance and Applications

The primary biological relevance of this compound stems from its use as a key intermediate in the synthesis of Finerenone.[4][5][6][7] Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor, which is a key regulator of blood pressure and electrolyte balance. While boronic acids, in general, have low toxicity, their derivatives can exhibit significant biological activity.[13] For example, some dipeptide boronic acids are potent proteasome inhibitors with anticancer properties.[14] The biological activity of this compound itself has not been extensively studied, but derivatives have been investigated as potential xanthine oxidase inhibitors for the treatment of hyperuricemia.[15]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its significance is highlighted by its crucial role as an intermediate in the synthesis of the pharmaceutical agent Finerenone. While detailed experimental data for the compound itself is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into its specific properties and potential biological activities could unveil new applications for this important chemical entity.

References

- 1. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 2-cyano-4-methoxyphenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 4. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

- 6. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Cyano-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Cyano-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, comprehensive characterization data, and a representative application in cross-coupling reactions. The information presented herein is intended to enable researchers to synthesize, characterize, and effectively utilize this versatile reagent in their research and development endeavors.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a lithiation-borylation sequence starting from a readily available precursor, 4-bromo-3-methoxybenzonitrile. This approach is a standard and widely used method for the preparation of arylboronic acids.

Reaction Scheme:

Experimental Protocol: Synthesis via Lithiation-Borylation

Materials:

-

4-bromo-3-methoxybenzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3-methoxybenzonitrile (1.0 equivalent) and anhydrous tetrahydrofuran (THF, approximately 10 mL per gram of starting material). The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following tables summarize the expected and typical characterization data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Melting Point | 180-200 °C (predicted range) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 2H | B(OH)₂ |

| ~7.85 | d, J=8.0 Hz | 1H | Ar-H (H6) |

| ~7.70 | d, J=1.5 Hz | 1H | Ar-H (H3) |

| ~7.60 | dd, J=8.0, 1.5 Hz | 1H | Ar-H (H5) |

| ~3.90 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-OCH₃ |

| ~136.0 | C-H |

| ~134.0 | C-H |

| ~120.0 | C-CN |

| ~118.0 | -CN |

| ~115.0 | C-H |

| ~110.0 (broad) | C-B(OH)₂ |

| ~56.0 | -OCH₃ |

Table 4: Predicted Mass Spectrometry (ESI+) Fragmentation

| m/z (amu) | Predicted Fragment |

| 178.06 | [M+H]⁺ |

| 160.05 | [M+H - H₂O]⁺ |

| 132.05 | [M+H - H₂O - CO]⁺ or [M+H - B(OH)₂]⁺ |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.

-

-

Melting Point:

-

Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

-

Measurement: Determine the melting point range using a calibrated melting point apparatus.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition and Degassing: Add the solvent mixture and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biaryl product.

Suzuki-Miyaura Coupling Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of the synthesis, characterization, and application of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and research objectives.

Structure and reactivity of (4-Cyano-2-methoxyphenyl)boronic acid

An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid

Introduction

This compound is a versatile organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond, which imparts unique reactivity, making them indispensable reagents in modern organic synthesis. Specifically, the presence of cyano and methoxy functional groups on the phenyl ring of this particular boronic acid allows for its application in the synthesis of complex molecules with desirable electronic and steric properties. This guide provides a comprehensive overview of its structure, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its solubility, stability, and appropriate handling and storage conditions.

| Property | Value |

| Molecular Formula | C8H8BNO3 |

| Molecular Weight | 176.97 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 205-210 °C (decomposes) |

| CAS Number | 480438-58-0 |

Molecular Structure

The structure of this compound features a benzene ring substituted with a boronic acid group (-B(OH)2), a cyano group (-CN), and a methoxy group (-OCH3). The spatial arrangement of these functional groups influences the molecule's reactivity and its interactions with other molecules.

Caption: Chemical structure of this compound.

Reactivity and Synthetic Applications

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The most prominent application of this boronic acid is in the Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the boronic acid and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this boronic acid can also participate in other metal-catalyzed reactions, such as the Chan-Lam coupling for the formation of C-N bonds and the Liebeskind-Srogl coupling.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of molecules with specific biological activities and material properties.

Caption: Key application areas of this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.08 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Toluene/Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using NMR, IR, and mass spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has positioned it as a key building block in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

An In-depth Technical Guide to (4-Cyano-2-methoxyphenyl)boronic acid

CAS Number: 1256345-67-1

This technical guide provides a comprehensive overview of (4-Cyano-2-methoxyphenyl)boronic acid, a key building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

This compound is a solid organic compound that serves as a versatile reagent in cross-coupling reactions.[1][2] While specific experimental data for some properties are not widely published, the following table summarizes its known and estimated characteristics.

| Property | Value | Source/Reference |

| CAS Number | 1256345-67-1 | [3][4][5] |

| Molecular Formula | C₈H₈BNO₃ | [1][5] |

| Molecular Weight | 176.97 g/mol | [3][5] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Available in 95%, 97%, and ≥98% grades | [1][5][6] |

| Melting Point | Not available. Similar compounds like 2-Methoxyphenylboronic acid melt at 105-110 °C, and 4-Methoxyphenylboronic acid melts at 204-206 °C. | [7][8] |

| Boiling Point | Not available (likely decomposes) | General knowledge for arylboronic acids |

| Solubility | Soluble in dimethyl sulfoxide and methanol. General solubility in organic solvents like THF and dioxane is expected for reaction purposes. | [8] (by analogy) |

| Storage | Inert atmosphere, 2-8°C | [3] |

Chemical Synthesis

A plausible synthetic route starting from 4-bromo-3-methoxybenzonitrile is outlined below. This protocol is based on standard procedures for lithiation-borylation reactions.[9][10]

Experimental Protocol: Synthesis via Lithiation-Borylation

Reaction Scheme:

Caption: Plausible synthetic workflow for this compound.

Materials:

-

4-bromo-3-methoxybenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-3-methoxybenzonitrile dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours until a clear solution is obtained. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery: Synthesis of Finerenone

This compound is a crucial building block for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[1] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[6][11]

Mechanism of Action of Finerenone

Finerenone functions by selectively blocking the mineralocorticoid receptor, which is a ligand-activated transcription factor.[12] The overactivation of this receptor by aldosterone and cortisol can lead to pro-inflammatory and pro-fibrotic gene expression in the kidneys and heart.[6][13] By antagonizing the MR, Finerenone reduces these detrimental effects, offering cardiorenal protection.[11][14]

Caption: Mechanism of action of Finerenone as a mineralocorticoid receptor antagonist.

Role in Finerenone Synthesis

This compound is utilized in a key carbon-carbon bond-forming reaction, likely a Suzuki-Miyaura cross-coupling, to construct the core structure of Finerenone.[8][15]

Caption: Role of this compound in Finerenone synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

This is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid.

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl halide or triflate (e.g., a dihydronaphthyridine derivative) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide/triflate, this compound, palladium catalyst, and base.

-

Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent(s) are then added.

-

Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.

Spectroscopic Data (Predicted)

No experimentally derived spectra for this compound are publicly available. The following data are predicted based on the analysis of its structure and comparison with similar compounds.[16][17][18][19][20]

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~8.0-7.5 (aromatic protons), ~4.0-3.8 (methoxy protons, -OCH₃), ~5.0-4.0 (boronic acid protons, -B(OH)₂, broad singlet). The aromatic region would likely show a complex splitting pattern due to the substitution. |

| ¹³C NMR | δ (ppm): ~160 (C-OCH₃), ~140-120 (aromatic carbons), ~118 (nitrile carbon, -CN), ~56 (methoxy carbon, -OCH₃). The carbon attached to the boron atom would be broad or unobserved. |

| FT-IR | ν (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2230-2210 (C≡N stretch), ~1600-1450 (C=C aromatic stretch), ~1350-1330 (B-O stretch), ~1250 (asymmetric C-O-C stretch). |

| Mass Spec. | m/z: Expected [M+H]⁺ at 178.06. Fragmentation would likely involve the loss of water (-18) and the methoxy group (-31). |

Safety and Handling

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Some arylboronic acids have been found to be weakly mutagenic.[21][22]

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be hygroscopic and prone to forming anhydrides (boroxines).[3][23]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Seek medical attention if irritation persists.[21]

-

References

- 1. tdcommons.org [tdcommons.org]

- 2. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 3. 1256345-67-1|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Cyano-2-methoxyphenylboronic acid | 1256345-67-1 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Finerenone synthesis - chemicalbook [chemicalbook.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 11. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease | MDPI [mdpi.com]

- 12. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 13. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 14. droracle.ai [droracle.ai]

- 15. Synthesis of Finerenone [cjph.com.cn]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fishersci.com [fishersci.com]

- 22. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 23. laballey.com [laballey.com]

An In-depth Technical Guide on (4-Cyano-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data for (4-Cyano-2-methoxyphenyl)boronic acid, a key building block in organic synthesis. Due to the limited availability of experimentally-derived data in public databases, this guide combines established information with predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to assist researchers in their laboratory work.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1256345-67-1 | [2][3] |

| Molecular Formula | C₈H₈BNO₃ | [2][4] |

| Molecular Weight | 176.97 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-98% | [2][4] |

| Melting Point | Data not available. For comparison, 2-methoxyphenylboronic acid has a melting point of 105-110 °C[5], while 4-fluoro-2-methoxyphenylboronic acid melts at 131-136 °C[6]. The melting point of 4-methoxyphenylboronic acid is 204-206 °C[7]. | |

| Boiling Point | Data not available; likely to decompose upon heating. | |

| Solubility | Soluble in dimethyl sulfoxide and methanol.[7] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available. The following tables present expected spectral characteristics based on its structure and data for analogous compounds.

2.1. ¹H NMR Spectroscopy

The expected proton NMR chemical shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | d | 1H | Ar-H ortho to boronic acid |

| ~7.6 - 7.9 | dd | 1H | Ar-H ortho to cyano group |

| ~7.2 - 7.5 | d | 1H | Ar-H meta to both groups |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0 (broad s) | s | 2H | -B(OH)₂ |

2.2. ¹³C NMR Spectroscopy

The expected carbon-13 NMR chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Ar-C-OCH₃ |

| ~135-140 | Ar-C-CN |

| ~130-135 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CN |

| ~110-115 | Ar-CH |

| ~125 (broad) | Ar-C-B(OH)₂ |

| ~56 | -OCH₃ |

2.3. Infrared (IR) Spectroscopy

Key expected IR absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2230 | Strong | C≡N stretch (cyano group) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

2.4. Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C₈H₈BNO₃ |

| Exact Mass | 177.0597 |

| Expected [M-H]⁻ | 176.0524 |

| Expected [M+H]⁺ | 178.0670 |

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route for this compound involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Lithiation: Dissolve 4-bromo-3-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Borylation: To the resulting aryl lithium species, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

3.2. NMR Spectroscopy

Diagram of NMR Analysis Workflow:

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides), which can lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d₆ can help to minimize this.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

3.3. Infrared (IR) Spectroscopy

Detailed Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

3.4. Mass Spectrometry

Detailed Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Boronic acid, B-(4-cyano-2-methoxyphenyl)- | CymitQuimica [cymitquimica.com]

- 3. 4-Cyano-2-methoxyphenylboronic acid | 1256345-67-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Methoxyphenylboronic acid 95 5720-06-9 [sigmaaldrich.com]

- 6. 4-Fluoro-2-methoxyphenylboronic acid = 95 179899-07-1 [sigmaaldrich.com]

- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

Solubility and stability of (4-Cyano-2-methoxyphenyl)boronic acid

An In-depth Technical Guide on the Solubility and Stability of (4-Cyano-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, a cyano group and a methoxy group on a phenylboronic acid scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. Boronic acids are a privileged class of compounds known for their ability to act as enzyme inhibitors, particularly of serine proteases, through the formation of reversible covalent bonds with active site serine residues.[1][2][3] This guide provides a comprehensive overview of the available technical information on the solubility and stability of this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1256345-67-1 | [4] |

| Molecular Formula | C₈H₈BNO₃ | [4] |

| Molecular Weight | 176.97 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >95% (commercial sources) | [5] |

| Solubility | Generally insoluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[6] | [6] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[7] For this compound, while specific quantitative data is sparse, its solubility profile is expected to be similar to other methoxyphenylboronic acids, which are generally poorly soluble in aqueous solutions but soluble in organic solvents.[6]

General Solubility Profile

Arylboronic acids, including this compound, are generally sparingly soluble in water. The presence of the polar cyano and methoxy groups may slightly modulate its aqueous solubility compared to unsubstituted phenylboronic acid. Its solubility is expected to be significantly higher in organic solvents commonly used in drug discovery and development, such as DMSO, methanol, and THF.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols should be followed. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[10][11][12]

Experimental Workflow for Equilibrium Solubility Determination (Shake-Flask Method)

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Stability

The stability of boronic acids is a critical consideration in their synthesis, storage, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

Factors Affecting Stability

Several factors can influence the stability of this compound:

| Factor | Effect on Stability |

| pH | Both acidic and basic conditions can promote protodeboronation, a common degradation pathway for arylboronic acids.[13] |

| Moisture | The presence of water can facilitate hydrolysis and subsequent degradation.[13] |

| Temperature | Elevated temperatures can accelerate degradation rates. |

| Oxidizing Agents | Arylboronic acids are susceptible to oxidation. |

| Light | Photodegradation may occur under certain conditions. |

Common Degradation Pathways

The primary degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 3-methoxybenzonitrile.

Experimental Assessment of Stability

Stability-indicating analytical methods are essential for assessing the degradation of this compound under various stress conditions. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[14][15][16] Nuclear magnetic resonance (NMR) spectroscopy can also be employed to monitor the degradation process.[17][18][19][20][21]

Experimental Workflow for HPLC-Based Stability Assessment

Caption: Workflow for conducting a forced degradation study of this compound using HPLC.

Relevance in Drug Development and Signaling Pathways

Boronic acids are of great interest to the pharmaceutical industry due to their unique ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine.[22] This property makes them potent inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases.[1][2][23][24]

Mechanism of Serine Protease Inhibition

The boronic acid moiety of this compound can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by serine proteases. The boron atom acts as a Lewis acid, accepting a pair of electrons from the catalytic serine residue to form a stable tetrahedral adduct, thereby inhibiting the enzyme.

Signaling Pathway: Serine Protease Inhibition by this compound

Caption: Proposed mechanism of serine protease inhibition by this compound.

Furthermore, cyanophenylboronic acid derivatives have been utilized as precursors in the synthesis of kinase inhibitors, suggesting a broader applicability of this compound in targeting various signaling pathways relevant to cancer and inflammatory diseases.[25][26]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[27]

-

Ensure that a solid residue of the compound remains visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).[27]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter.[11]

-

-

Analysis:

-

Carefully collect the supernatant or filtrate.

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Quantify the concentration of the dissolved compound in the test sample and standards using a validated analytical method such as HPLC-UV or LC-MS.[11]

-

-

Calculation:

-

Determine the solubility from the concentration of the saturated solution.

-

Protocol for Stability-Indicating HPLC Method Development and Validation

-

Chromatographic System:

-

HPLC system with a UV detector.

-

A reverse-phase C18 column is a common starting point.[28]

-

-

Mobile Phase and Gradient:

-

Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[15]

-

Optimize the gradient elution to achieve good separation between the parent compound and its potential degradation products.

-

-

Forced Degradation Study:

-

Prepare solutions of this compound in a suitable solvent.

-

Subject the solutions to stress conditions as outlined in the workflow diagram above (acid, base, oxidation, heat, light).[15]

-

For example, for acid degradation, add 0.1 M HCl and incubate at a specific temperature for a set time. Neutralize the sample before injection.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14] Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

-

Protocol for NMR Analysis of Degradation

-

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

-

Initial Spectrum:

-

Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

-

-

Stress Application:

-

Introduce the stressor directly into the NMR tube (e.g., a drop of D₂O/DCl for acidic conditions).

-

Alternatively, heat the NMR tube to a desired temperature.

-

-

Time-Course Monitoring:

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the peaks corresponding to this compound and the appearance and increase in the integrals of new peaks corresponding to degradation products.[17]

-

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly enzyme inhibitors. While specific data on its solubility and stability are not extensively published, this guide provides a framework for its characterization based on the known properties of related arylboronic acids. The detailed experimental protocols herein offer a starting point for researchers to generate robust data on the solubility and stability of this compound, which is essential for its advancement in drug discovery and development programs. The potential of this molecule to interact with key biological targets, such as serine proteases, underscores the importance of a thorough understanding of its physicochemical properties.

References

- 1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 6. guidechem.com [guidechem.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. mdpi.com [mdpi.com]

- 18. par.nsf.gov [par.nsf.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. 4-Cyanophenylboronic acid(cas no.: 126747-14-6) - Career Henan Chemical Co. [coreychem.com]

- 26. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]

- 27. bioassaysys.com [bioassaysys.com]

- 28. waters.com [waters.com]

The Strategic Role of (4-Cyano-2-methoxyphenyl)boronic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Cyano-2-methoxyphenyl)boronic acid has emerged as a crucial building block in the landscape of organic synthesis, particularly in the construction of complex molecules destined for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a cyano group for potential further functionalization or as a key pharmacophoric element, and a methoxy group influencing electronic properties and steric hindrance, makes it a valuable reagent for creating diverse molecular architectures. This technical guide provides an in-depth analysis of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), a cornerstone transformation in modern synthetic chemistry. The reaction is prized for its mild conditions, functional group tolerance, and high yields, making it an indispensable tool in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.

General Reaction Scheme

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below. It involves the reaction of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern science, particularly in the realms of organic synthesis, medicinal chemistry, and materials science. Their unique chemical properties, most notably their ability to form reversible covalent bonds with diols and participate in palladium-catalyzed cross-coupling reactions, have propelled them to the forefront of molecular innovation. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of this versatile class of compounds, with a focus on the experimental foundations that have enabled their rise.

Early Discoveries and Foundational Synthesis

The story of phenylboronic acids begins in the 19th century. While Edward Frankland is credited with the first synthesis of a boronic acid in 1860, it was the work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid to the scientific community. Their initial synthesis involved the reaction of diphenylmercury with boron trichloride at high temperatures.

Early synthetic methods were often arduous and low-yielding. One of the first widely adopted methods involved the reaction of a Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, followed by hydrolysis. While conceptually straightforward, this method was plagued by low yields. An alternative approach using phenyllithium also suffered from similar limitations. These early methods, while foundational, highlighted the need for more efficient and versatile synthetic strategies.

Diagram: Foundational Synthetic Routes

Caption: Early synthetic routes to phenylboronic acids.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The landscape of organic synthesis was irrevocably changed with the advent of the Suzuki-Miyaura cross-coupling reaction in 1979. This palladium-catalyzed reaction between an organoboron compound (like a phenylboronic acid) and an organic halide proved to be a remarkably robust and versatile method for forming carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl structures.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The utility of substituted phenylboronic acids is intrinsically linked to their physicochemical properties. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Synthesis of Substituted Phenylboronic Acids - Reported Yields

| Phenylboronic Acid Derivative | Starting Material | Synthetic Method | Reported Yield (%) |

| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | Grignard reaction with tri-n-butyl borate | 78[2] |

| 4-Formylphenylboronic acid | 1-bromo-4-(diethoxymethyl)benzene | Reaction with triisopropylborate and n-butyllithium | 99 (crude)[2] |

| 3-Aminophenylboronic acid | 3-Nitrobenzophenone | Palladium-catalyzed coupling with bis(catecholato)diboron | 57 (two steps)[3] |

| (Azidomethyl)phenylboronic acid | Corresponding (bromomethyl)phenylboronic ester | Reaction with sodium azide | 41[4] |

| 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbromobenzene | "One-pot" Grignard method | Not specified[5] |

Table 2: pKa Values of Selected Substituted Phenylboronic Acids

| Phenylboronic Acid Derivative | pKa |

| Phenylboronic acid | 8.83 |

| 4-Methylphenylboronic acid | 9.0 |

| 4-Methoxyphenylboronic acid | 9.1 |

| 4-Fluorophenylboronic acid | 8.7 |

| 4-Chlorophenylboronic acid | 8.6 |

| 4-Bromophenylboronic acid | 8.6 |

| 4-Nitrophenylboronic acid | 7.0 |

| 3-Aminophenylboronic acid | 8.5 |

Note: pKa values can vary slightly depending on the experimental conditions.

Key Applications in Drug Discovery and Development

Substituted phenylboronic acids have made a significant impact on drug discovery, serving as both crucial building blocks in synthesis and as active pharmaceutical ingredients themselves.

Enzyme Inhibition and Signaling Pathway Modulation

The boron atom in phenylboronic acids can act as a Lewis acid, enabling it to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition. A prime example is the FDA-approved drug Bortezomib (Velcade®) , a dipeptide boronic acid that is a potent and reversible inhibitor of the 26S proteasome. Inhibition of the proteasome disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling pathways, such as NF-κB. This mechanism is particularly effective in treating multiple myeloma.[6][7][8][9]

Recent research has also shown that phenylboronic acid and its derivatives can inhibit key signaling networks involved in cancer cell migration by modulating the activity of Rho GTPases like RhoA, Rac1, and Cdc42.[10]

Diagram: Bortezomib's Mechanism of Action - Proteasome Inhibition

Caption: Simplified signaling pathway of Bortezomib-mediated proteasome inhibition.

Glucose Sensing

The ability of phenylboronic acids to reversibly bind with diols has been ingeniously exploited in the development of glucose sensors. At physiological pH, phenylboronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The anionic form preferentially binds to glucose, leading to a change in the physical or optical properties of the sensor, which can be correlated to the glucose concentration. This technology holds immense promise for the continuous monitoring of blood glucose levels in diabetic patients.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and application of substituted phenylboronic acids.

Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction[2]

Materials:

-

4-Bromobenzaldehyde

-

Diethoxymethoxyethane

-

Ethanol

-

Magnesium turnings

-

1,2-Dibromoethane

-

Tri-n-butyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid

Procedure:

-

Protection of the Aldehyde: To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, neutralize the acid and remove the solvent under reduced pressure. The resulting 1-bromo-4-(diethoxymethyl)benzene is purified by distillation.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous diethyl ether dropwise to the activated magnesium. The reaction mixture is gently refluxed until most of the magnesium has reacted. For difficult reactions, activation with ultrasound may be necessary.

-

Borylation: Cool the Grignard reagent to -78 °C and add a solution of tri-n-butyl borate in anhydrous diethyl ether dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of cold dilute hydrochloric acid. The mixture is stirred vigorously to ensure complete hydrolysis of the boronic ester and deprotection of the acetal.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-formylphenylboronic acid. The product can be further purified by recrystallization. Expected Yield: ~78%.

General Protocol for Suzuki-Miyaura Cross-Coupling[11][12][13][14][15]

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., DMF, toluene/water, or "Water Extract of Banana" for a green protocol)

Procedure (Microwave-assisted, Green Chemistry Approach):

-

Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add 8 mL of dimethylformamide (DMF) or for a greener alternative, a "water extract of banana" (WEB).

-

Microwave Irradiation: Seal the vessel and place it in a domestic microwave oven adapted for synthesis. Irradiate the mixture for a specified time (e.g., 30-90 minutes), allowing the reaction to reflux.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Conclusion

The journey of substituted phenylboronic acids from their initial synthesis to their current status as indispensable molecular tools is a testament to the power of fundamental chemical discovery. Their unique reactivity has not only revolutionized synthetic strategies but has also opened new avenues for therapeutic intervention and diagnostic innovation. As research continues to uncover the vast potential of these remarkable compounds, their importance in science and medicine is set to grow even further, promising exciting new developments for researchers, scientists, and drug development professionals.

References

- 1. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "The effects of proteasome inhibition in chronic lymphocytic leukemia a" by Stacey Lynn Ruiz [digitalcommons.library.tmc.edu]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged from the periphery of medicinal chemistry to become a cornerstone in the development of novel therapeutics.[1][2] Initially perceived with caution due to concerns over potential toxicity, this class of compounds has undergone a significant reappraisal, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][3] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues within enzyme active sites, underpins their diverse therapeutic applications.[1][4] This technical guide provides an in-depth exploration of the core principles of boronic acids in medicinal chemistry, encompassing their mechanisms of action, quantitative data on key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanisms of Action: The Power of Reversible Covalent Inhibition

The therapeutic efficacy of boronic acids primarily stems from their ability to act as potent enzyme inhibitors.[2] The boron atom in a boronic acid possesses an empty p-orbital, rendering it electrophilic and susceptible to nucleophilic attack.[2] This property allows boronic acids to form stable, yet reversible, tetrahedral adducts with nucleophilic residues, such as the catalytic serine in proteases.[4][5] This reversible covalent inhibition offers a distinct advantage over irreversible inhibitors by potentially reducing off-target effects and toxicity.[6]

Proteasome Inhibition and the NF-κB Signaling Pathway

A prime example of the therapeutic application of boronic acids is the inhibition of the 26S proteasome, a critical cellular machinery responsible for protein degradation. Bortezomib and ixazomib, both approved for the treatment of multiple myeloma, are potent proteasome inhibitors.[3][7][8] The boronic acid moiety in these drugs forms a stable complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[3]

Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[3] One of the key downstream effects of proteasome inhibition is the disruption of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. By inhibiting the proteasome, boronic acid-based drugs prevent IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[3]

Inhibition of Other Key Enzymes

The versatility of boronic acids extends to the inhibition of other critical enzyme classes:

-

Serine Proteases: Boronic acids are effective inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including blood coagulation and digestion.[9] The boronic acid moiety forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[10]

-

Histone Deacetylases (HDACs): Some boronic acid derivatives have been designed as HDAC inhibitors.[11][12] HDACs play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.

-

β-Lactamases: The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. Boronic acid-based inhibitors of β-lactamases, such as vaborbactam, can restore the efficacy of these antibiotics.[7][13] They act by forming a reversible covalent adduct with the active site serine of the β-lactamase.[13]

Quantitative Data on Boronic Acid-Based Drugs

The following tables summarize key quantitative data for selected approved and investigational boronic acid-based drugs, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: Inhibitory Potency of Selected Boronic Acid Compounds

| Compound | Target | IC50 / Ki | Reference(s) |

| Bortezomib | 20S Proteasome (chymotrypsin-like activity) | IC50: 7.05 nM | [1] |

| Ixazomib | 20S Proteasome (chymotrypsin-like activity) | IC50: 0.93 nM | [8] |

| Delanzomib (CEP-18770) | 20S Proteasome | IC50: 3.8 nM | [14] |

| Vaborbactam | Class A and C β-Lactamases | Ki: 0.004 µM - 0.008 µM (for some Class C) | [13] |

| Z-SSKL-(boro)Leu | Prostate-Specific Antigen (PSA) | Ki: 65 nM | [15] |

| Compound 15 (dipeptide boronic acid) | Proteasome | IC50: 4.60 nM | [1] |

| Compound 66 (HDAC/proteasome dual inhibitor) | Proteasome | IC50: 1.1 nM | [1] |

| Compound 66 (HDAC/proteasome dual inhibitor) | HDAC1 | IC50: 255 nM | [16] |

| AM114 (boronic chalcone) | 20S Proteasome (chymotrypsin-like activity) | IC50: 1.5 µM (MTT assay) | [17] |

| PGARFL-Boro | Proteasome (β2 subunit) | IC50: 85 nM | [18] |

Table 2: Pharmacokinetic Parameters of Approved Boronic Acid Drugs

| Drug | Administration | Bioavailability | Cmax | Tmax | Elimination Half-life | Reference(s) |

| Bortezomib | Intravenous | N/A | 321 ng/mL | ~5 min | >40 hours (terminal) | [4][19] |

| Ixazomib | Oral | 58% | 17,000 ng/mL (IV) | ~1 hour | 9.5 days | [4][11] |

| Vaborbactam | Intravenous | N/A | Linear across 0.25-2g | N/A | ~1.2 hours | [17][20] |

| Tavaborole | Topical | Low systemic absorption | 3.54 ng/mL (single dose) | 8.03 hours | 28.5 hours | [1][2][6] |

| Crisaborole | Topical | Low systemic absorption | 127 ng/mL | ~3 hours | N/A | [3][5][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of boronic acids.

Synthesis and Purification of a Representative Aryl Boronic Acid

The following protocol describes a general method for the synthesis of an aryl boronic acid via a Grignard reaction, followed by purification.

Materials:

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Solvents for recrystallization (e.g., hexane, ethyl acetate) or silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of the aryl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Stir the mixture until the magnesium has been consumed.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with 2M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly to induce crystallization.

-

Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]

-

Proteasome Activity Assay

This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the 26S proteasome and its inhibition by boronic acid-based inhibitors.[13][22]

Materials:

-

Cell lysate containing proteasomes

-

Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Boronic acid inhibitor (e.g., bortezomib)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Preparation:

-

Prepare cell lysates by a suitable method and determine the protein concentration.

-

Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.

-

Add the cell lysate to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the proteasome.

-

-

Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-